Inhibiteur de la cathépine 1

Vue d'ensemble

Description

L'Inhibiteur de la cathépine 1 est un inhibiteur puissant et sélectif des cathépsines, qui sont des enzymes protéolytiques présentes dans les lysosomes. Les cathépsines jouent un rôle crucial dans la dégradation des protéines, la signalisation cellulaire et divers processus physiologiques. L'this compound cible spécifiquement les cathépsines L, L2, S, K et B, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Cathepsin Inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of cathepsins in various chemical reactions and pathways.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting cathepsins.

Mécanisme D'action

Target of Action

Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . Cathepsin Inhibitor 1 specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .

Mode of Action

Cathepsin Inhibitor 1 interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .

Biochemical Pathways

The inhibition of cathepsins by Cathepsin Inhibitor 1 affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .

Pharmacokinetics

The pharmacokinetic profile of Cathepsin Inhibitor 1 is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of Cathepsin Inhibitor 1 to isolated human cathepsin C were assessed using surface plasmon resonance .

Result of Action

The inhibition of cathepsin activity by Cathepsin Inhibitor 1 leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .

Action Environment

The action of Cathepsin Inhibitor 1 is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of Cathepsin Inhibitor 1 may be influenced by the pH and redox conditions of its environment

Analyse Biochimique

Biochemical Properties

Cathepsin Inhibitor 1 interacts with cathepsin B, a lysosomal enzyme involved in protein degradation . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates .

Cellular Effects

The inhibition of cathepsin B by Cathepsin Inhibitor 1 can have significant effects on cellular processes. For instance, it can influence cell signaling pathways and gene expression . It can also impact cellular metabolism, as cathepsin B is involved in the degradation of intracellular proteins .

Molecular Mechanism

Cathepsin Inhibitor 1 exerts its effects at the molecular level by binding to the active site of cathepsin B . This binding interaction prevents the enzyme from cleaving its substrates, thereby inhibiting its proteolytic activity .

Temporal Effects in Laboratory Settings

The effects of Cathepsin Inhibitor 1 can change over time in laboratory settings. For example, the inhibitor’s stability and degradation can affect its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cathepsin Inhibitor 1 can vary with different dosages in animal models . High doses of the inhibitor can potentially lead to toxic or adverse effects .

Metabolic Pathways

Cathepsin Inhibitor 1 is involved in the metabolic pathway of protein degradation . It interacts with cathepsin B, which is a key enzyme in this pathway .

Transport and Distribution

Cathepsin Inhibitor 1 is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

Cathepsin Inhibitor 1 is localized within the lysosomes of cells . This subcellular localization is crucial for its activity, as it allows the inhibitor to interact with cathepsin B, which is also located in the lysosomes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de la cathépine 1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finalesLes réactifs courants utilisés dans la synthèse comprennent les solvants organiques, les catalyseurs et les groupes protecteurs pour assurer des réactions sélectives .

Méthodes de production industrielle : La production industrielle de l'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de réacteurs à haut débit, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de la cathépine 1 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

Réduction : Implique l'ajout d'atomes d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'inhibiteur .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle des cathépsines dans diverses réactions et voies chimiques.

Industrie : Utilisé dans le développement d'essais diagnostiques et de formulations thérapeutiques ciblant les cathépsines.

5. Mécanisme d'action

L'this compound exerce ses effets en se liant au site actif des cathépsines, empêchant ainsi le clivage protéolytique des substrats. Cette inhibition perturbe la fonction normale des cathépsines, conduisant à des processus cellulaires modifiés. Les cibles moléculaires comprennent les résidus cystéine dans le site actif des cathépsines, et les voies impliquées comprennent la dégradation lysosomale et le remodelage de la matrice extracellulaire .

Composés similaires :

Inhibiteurs de la cathépine S : Inhibent sélectivement la cathépine S et sont utilisés en immunothérapie anticancéreuse.

Inhibiteurs de la cathépine K : Ciblent la cathépine K et sont explorés pour le traitement de l'ostéoporose et des maladies osseuses.

Inhibiteurs de la cathépine B : Inhibent la cathépine B et sont étudiés pour leur rôle dans les maladies neurodégénératives.

Unicité : L'this compound est unique en raison de son inhibition à large spectre de multiples cathépsines (L, L2, S, K et B), ce qui en fait un outil polyvalent pour étudier divers processus physiologiques et pathologiques. Sa haute sélectivité et sa puissance le distinguent des autres inhibiteurs qui peuvent cibler une seule cathépine .

Comparaison Avec Des Composés Similaires

Cathepsin S Inhibitors: Selectively inhibit cathepsin S and are used in cancer immunotherapy.

Cathepsin K Inhibitors: Target cathepsin K and are explored for the treatment of osteoporosis and bone-related diseases.

Cathepsin B Inhibitors: Inhibit cathepsin B and are investigated for their role in neurodegenerative diseases.

Uniqueness: Cathepsin Inhibitor 1 is unique due to its broad-spectrum inhibition of multiple cathepsins (L, L2, S, K, and B), making it a versatile tool for studying various physiological and pathological processes. Its high selectivity and potency distinguish it from other inhibitors that may target only a single cathepsin .

Activité Biologique

Cathepsin inhibitors play a crucial role in regulating various biological processes, particularly in the context of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. Cathepsin inhibitor 1 (also known as Cathepsin Inhibitor I) is a small molecule that selectively inhibits cathepsins, a family of cysteine proteases involved in protein degradation and turnover. This article delves into the biological activity of Cathepsin inhibitor 1, supported by research findings, case studies, and data tables.

Overview of Cathepsins

Cathepsins are a group of proteolytic enzymes primarily found in lysosomes. They are classified into different types based on their catalytic mechanisms, with cathepsins B, L, and S being the most studied due to their involvement in various pathologies. These enzymes are implicated in processes such as:

- Protein degradation

- Cell signaling

- Extracellular matrix remodeling

- Antigen processing

Cathepsin inhibitor 1 functions by binding to the active site of cathepsins, preventing substrate access and subsequent proteolytic activity. This inhibition can lead to various downstream effects depending on the specific cathepsin targeted and the cellular context.

Selectivity and Potency

Research has shown that Cathepsin inhibitor 1 exhibits selective inhibition against specific cathepsins. For instance:

- Cathepsin L : Inhibitory activity was demonstrated with an IC50 value indicating high potency.

- Cathepsin B : Exhibits a lower selectivity compared to cathepsin L but still shows significant inhibition.

The selectivity profile is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

- Neurodegenerative Diseases : A study indicated that inhibiting cathepsin L with Cathepsin inhibitor 1 resulted in increased levels of glucocerebrosidase (GCase), an enzyme linked to Gaucher's disease and Parkinson's disease. This suggests potential therapeutic applications for neurodegenerative disorders associated with lysosomal dysfunction .

- Cancer Therapeutics : Inhibition of cathepsins has been explored as a strategy to suppress tumor progression. Cathepsin inhibitor 1 has shown promise in preclinical models by reducing tumor cell invasion and migration through extracellular matrix components .

Data Tables

The following table summarizes key findings related to the biological activity of Cathepsin inhibitor 1:

| Cathepsin Type | IC50 (nM) | Selectivity Ratio | Biological Effect |

|---|---|---|---|

| Cathepsin L | 5.0 | High | Increased GCase levels |

| Cathepsin B | 47 | Moderate | Reduced tumor cell invasion |

| Cathepsin S | Not specified | Low | Potential role in cardiovascular diseases |

Implications for Drug Development

The selective inhibition of cathepsins by compounds like Cathepsin inhibitor 1 highlights their potential as therapeutic agents. The ability to modulate cathepsin activity can lead to innovative treatments for conditions ranging from cancer to neurodegenerative diseases.

Future Research Directions

Ongoing studies focus on:

- Mechanistic insights : Understanding how Cathepsin inhibitor 1 alters cellular pathways.

- Combination therapies : Evaluating its efficacy when used alongside other therapeutic agents.

- Clinical trials : Progressing towards human trials to assess safety and efficacy in various disease contexts.

Propriétés

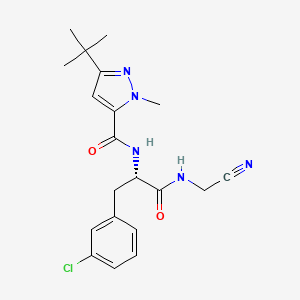

IUPAC Name |

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRVIHRERYCHBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?

A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.